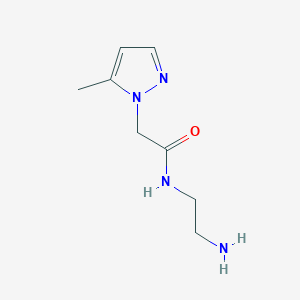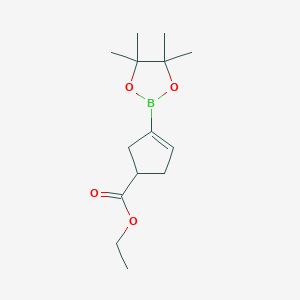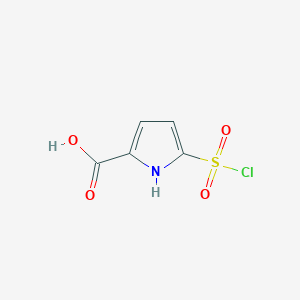![molecular formula C9H10FN3 B2938976 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine CAS No. 1638771-25-1](/img/structure/B2938976.png)
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” is a compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
Aplicaciones Científicas De Investigación
C-H Functionalization and Synthetic Applications
The compound has been implicated in studies exploring C-H functionalization, demonstrating its utility in redox-annulations with α,β-unsaturated carbonyl compounds. This process leads to the formation of pyrroles, showcasing the compound's role in synthesizing heterocyclic structures, which are pivotal in pharmaceutical chemistry (Kang et al., 2015).
Hydrogen-Bond Basicity and Interaction Studies
Research on the hydrogen-bond basicity of secondary amines highlights the compound's potential for forming specific intermolecular interactions, which could be leveraged in designing drug molecules with enhanced receptor binding through optimized hydrogen bonding (Graton et al., 2001).
Pyrrole Derivatives and Material Applications
The structural motif of pyrrole, integral to "2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine," is foundational in the synthesis of various derivatives with applications in materials science. This includes conducting polymers and molecules for electronic applications, highlighting the broad utility of the compound's core structure in developing advanced materials (Anderson & Liu, 2000).
Coordination Chemistry and Molecular Recognition
The compound's framework has been explored in coordination chemistry, forming complexes with metals that could be useful in catalysis or as part of molecular recognition systems. This showcases its potential in creating complex structures for specific chemical or biological targeting (Amirnasr et al., 2002).
Radiopharmaceutical Applications
Finally, derivatives of "this compound" have been developed for use in positron emission tomography (PET) imaging, specifically targeting neurofibrillary tangles in Alzheimer's disease. This underscores the compound's significance in contributing to diagnostic tools for neurodegenerative diseases (Collier et al., 2017).
Direcciones Futuras
The future directions for the research and development of “2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” and similar compounds involve the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This research could potentially lead to new leads for treating various diseases .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target neurofibrillary tangles (nfts) in the brain .
Mode of Action
It’s worth noting that similar compounds have shown high specificity and selectivity for binding to nfts .
Pharmacokinetics
Similar compounds have been noted to have suitable physicochemical properties and in vivo pharmacokinetics for use as pet tracers .
Result of Action
Similar compounds have been used as pet tracers for detecting nfts, suggesting potential applications in neurodegenerative disease research .
Propiedades
IUPAC Name |
2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8/h1-2,5H,3-4,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOKAVJIQJFIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)CCN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2938899.png)
![7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B2938900.png)
![3-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2938902.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2938903.png)




![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2938910.png)

![N-({2-[(furan-2-yl)methoxy]-4-methylphenyl}methyl)prop-2-enamide](/img/structure/B2938914.png)